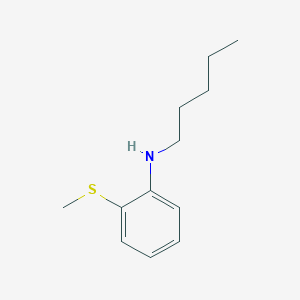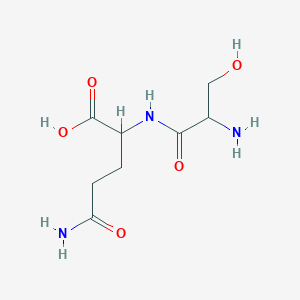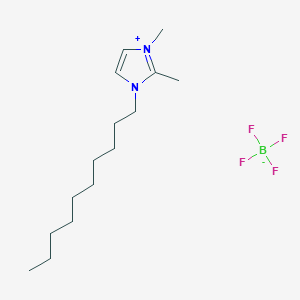![molecular formula C34H66N12O10S2 B12106470 2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)
2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-5-[[1-[[2-[3-(4-aminobutylamino)propilamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propilamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxibutiril)amino]-3-oxopropil]disulfanyl]-1-oxopropan-2-il]amino]-5-oxopentanoico es un compuesto orgánico complejo con múltiples grupos funcionales, incluidos grupos amino, carboxilo y disulfuro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, incluida la formación de enlaces peptídicos, puentes disulfuro y la introducción de grupos amino y carboxilo. Las condiciones de reacción típicas pueden implicar el uso de grupos protectores, reactivos de acoplamiento como EDC o DCC, y disolventes específicos como DMF o DMSO.
Métodos de producción industrial
La producción industrial de compuestos tan complejos a menudo requiere técnicas avanzadas como la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase solución. Estos métodos garantizan una alta pureza y rendimiento, esenciales para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Los enlaces disulfuro del compuesto pueden sufrir oxidación para formar sulfoxidos o sulfonas.
Reducción: Reducción de enlaces disulfuro a tioles utilizando reactivos como DTT o TCEP.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico (mCPBA).
Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos
Los productos principales dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación de enlaces disulfuro puede producir sulfoxidos, mientras que la reducción producirá tioles.
Aplicaciones Científicas De Investigación
Química
Este compuesto se puede utilizar como bloque de construcción para moléculas más complejas, incluidos péptidos y proteínas.
Biología
En la investigación biológica, puede servir como un compuesto modelo para estudiar el plegamiento de proteínas y la formación de enlaces disulfuro.
Medicina
Industria
Utilizado en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, los grupos amino y carboxilo pueden participar en enlaces de hidrógeno, mientras que los enlaces disulfuro podrían estar involucrados en reacciones redox.
Comparación Con Compuestos Similares
Compuestos similares
Glutation: Un tripéptido con funcionalidades disulfuro y amino similares.
Cisteína: Un aminoácido con un grupo tiol que puede formar enlaces disulfuro.
Oxitocina: Una hormona peptídica con puentes disulfuro.
Propiedades
Fórmula molecular |
C34H66N12O10S2 |
|---|---|
Peso molecular |
867.1 g/mol |
Nombre IUPAC |
2-amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56) |
Clave InChI |
HCMZDPYSWPSKSP-UHFFFAOYSA-N |
SMILES canónico |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)

![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)


![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)



